Quinolizinas

Quinolizines are a class of heterocyclic organic compounds characterized by a five-membered ring structure containing nitrogen atoms at both ends and one in the middle, forming a pyrrolidine ring. These compounds possess diverse structural features and exhibit a wide range of biological activities due to their unique chemical properties.

Typically, quinolizines are used as intermediates in organic synthesis for the preparation of various pharmaceuticals, agricultural chemicals, and dyes. They often serve as lead compounds in drug discovery processes due to their potential as anti-inflammatory agents, immunosuppressants, and antifungal drugs. Additionally, some quinolizines display pharmacological activities such as antioxidant, anticancer, and antimicrobial properties.

The synthesis of quinolizines can be achieved through various methods including condensation reactions between aldehydes or ketones and amine derivatives under basic conditions, or via multistep syntheses involving ring-closing metathesis or intramolecular cyclization. Their structural diversity allows for the design and modification of functional groups to enhance their biological activities.

Due to their versatile nature and potential applications, quinolizines continue to attract significant interest in both academic and industrial research fields.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

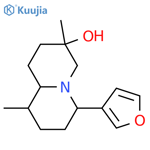

|

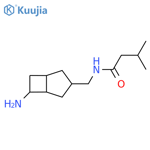

2H-Quinolizine,1,3,4,6,7,8-hexahydro- | 6391-47-5 | C9H15N |

|

1,2-Ethanediamine,N,N'-dinitroso-N,N'-diphenyl- (9CI) | 4979-29-7 | C14H14N4O2 |

|

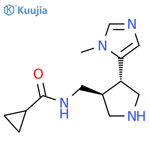

4H-Quinolizin-4-one, 1,2,3,8,9,9a-hexahydro- | 87842-80-6 | C9H13NO |

|

2H-Quinolizine, octahydro-3-methyl-, cis- | 6480-42-8 | C10H19N |

|

2H-Quinolizine, octahydro-4-methyl-, trans- | 5591-00-4 | C10H19N |

|

Quinoline,8-[[(octahydro-2H-quinolizin-1-yl)methyl]thio]- | 780792-70-3 | C19H24N2S |

|

octahydro-1H-quinolizin-2-one | 23581-42-2 | C9H15NO |

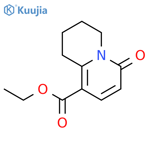

|

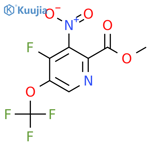

Ethyl 2-oxooctahydro-1H-quinolizine-3-carboxylate | 1258431-03-6 | C12H19NO3 |

|

Nupharolutine | 38681-18-4 | C15H23NO2 |

|

Ethyl 6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate | 164366-29-4 | C12H15NO3 |

Literatura relevante

-

Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083

-

Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

-

4. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154

Proveedores recomendados

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

PRIBOLAB PTE.LTDFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados